
(3-Tert-butylphenyl)-(4-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable tert-butylphenyl compound with a chlorophenyl compound in the presence of a base to deprotonate the nitrogen atom in the methanamine group, allowing it to act as a nucleophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic phenyl rings, a bulky tert-butyl group, a polarizable chlorine atom, and a basic nitrogen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chlorine atom might be displaced in a nucleophilic aromatic substitution reaction. The nitrogen atom could act as a base or a nucleophile, participating in reactions such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the chlorine atom would make the compound more polar and potentially increase its boiling point. The basic nitrogen might make the compound a weak base .Aplicaciones Científicas De Investigación
Metabolic Pathways and Identification
- One study isolated and identified metabolites of chlorphenoxamine in human urine after administration, finding compounds related to (4-chlorophenyl) phenylmethanamine derivatives. These compounds were detected and identified as various metabolites, some of which were excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).
Environmental Exposure and Health Effects
- Research on environmental phenols, including chlorophenol compounds, has shown widespread human exposure due to their use in numerous consumer products. Studies have assessed the urinary excretion of non-persistent environmental chemicals, suggesting potential health implications due to endocrine-disrupting effects (Frederiksen et al., 2014).
Impact on Human Health
- An investigation into the association of exposure to phenols and idiopathic male infertility found that certain phenols, which are potential endocrine disruptors, are associated with idiopathic male infertility, highlighting the reproductive health implications of exposure to such compounds (Chen et al., 2013).
Reproductive and Developmental Health
- A study examining maternal serum levels of polychlorinated biphenyls (PCBs) and DDE (a chlorophenyl derivative) in relation to time to pregnancy suggested weak and inconclusive evidence of an association between exposure to these compounds and time to pregnancy, indicating the need for further research on their reproductive health effects (Law et al., 2005).
Exposure Assessment and Biomonitoring
- The variability of urinary phenols and parabens in a cohort study indicated the widespread exposure of Shanghai residents to phenols, with sex, smoking, and consumption of bottled water being significant predictors of phenol levels in the body. This study highlights the importance of biomonitoring for assessing exposure to environmental chemicals (Engel et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-tert-butylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN/c1-17(2,3)14-6-4-5-13(11-14)16(19)12-7-9-15(18)10-8-12/h4-11,16H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZXNAWFMTGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)
![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)
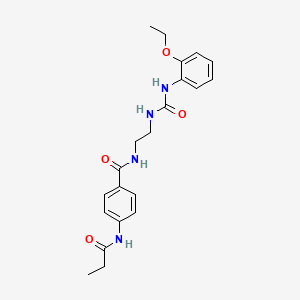
![3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2519798.png)
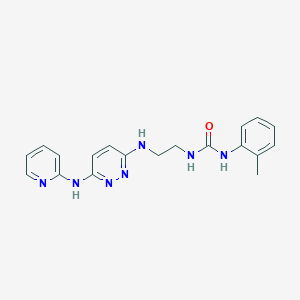
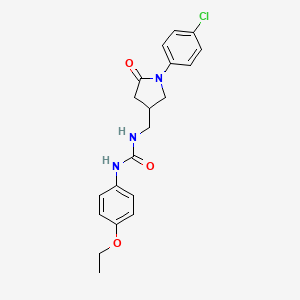
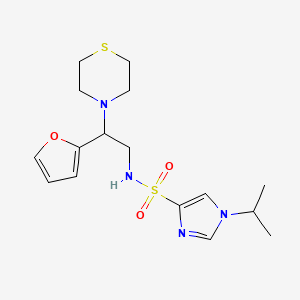
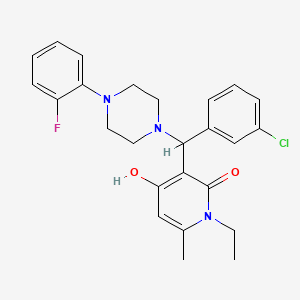
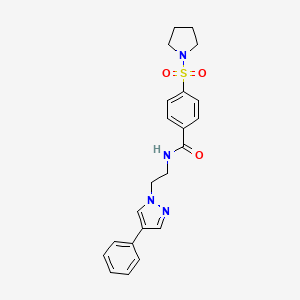

![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)
![N-Ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B2519806.png)
